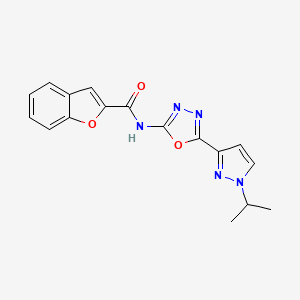

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, pharmacology, and biochemistry. This compound is a type of oxadiazole derivative and has been found to possess several biological properties that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives, including the specified chemical compound, highlights a focus on developing agents with potential antimicrobial activities. These compounds, characterized by their structural elements such as the pyrazole, oxadiazole, and benzofuran moieties, have been synthesized and screened for their antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria and fungi. This research underlines the importance of these compounds in the exploration of new antimicrobial agents, given the ongoing challenge of antibiotic resistance (Siddiqui et al., 2013).

Antibacterial and Antifungal Screening

Further studies have expanded on the antimicrobial potential of compounds bearing the benzofuran and pyrazole units. These studies encompass the synthesis of derivatives and their in vitro screening for activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The synthesis approach and the biological evaluations suggest a promising avenue for the development of new therapeutic agents aimed at combating infections caused by resistant strains of bacteria (Idrees et al., 2020).

Antitubercular Activity

Another dimension of research involves the design and synthesis of benzofuran and benzo[d]isothiazole derivatives for the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme in the bacterial DNA replication process. This research highlights the potential of these compounds in the treatment of tuberculosis, offering a new approach to tackling this persistent global health issue. The compounds were subjected to various assays to evaluate their efficacy against the tuberculosis bacterium, showing significant promise as inhibitors of bacterial growth (Reddy et al., 2014).

Exploration of Anti-influenza Activity

In the realm of antiviral research, benzamide-based derivatives have been synthesized and evaluated for their activity against the influenza A virus (H5N1 subtype), commonly known as bird flu. This work demonstrates the potential utility of these compounds in the development of new antiviral drugs, especially in the context of emerging and re-emerging viral threats. The study identified several compounds with significant antiviral activities, offering insights into the design of future antiviral agents (Hebishy et al., 2020).

Antioxidant Evaluation

Research has also delved into the antioxidant properties of certain 1,3,4-oxadiazole derivatives, highlighting the relevance of these compounds in mitigating oxidative stress. Oxidative stress is implicated in various chronic diseases, and the antioxidant capabilities of these compounds could have therapeutic implications. The study emphasizes the potential health benefits of these derivatives beyond their antimicrobial and antiviral activities (Bondock et al., 2016).

Propiedades

IUPAC Name |

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-10(2)22-8-7-12(21-22)16-19-20-17(25-16)18-15(23)14-9-11-5-3-4-6-13(11)24-14/h3-10H,1-2H3,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJBRHQDWXGMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)

![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)

![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)